5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.259 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This reaction can be accelerated under microwave irradiation, providing high yields of the target product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available aminopyridines and dimethylamine as starting materials, with appropriate catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating the formation of acylpyridinium intermediates in esterification reactions . Additionally, its structural features allow it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N,N-Dimethylpyridin-4-amine: Similar in structure and function, used in the synthesis of biologically active compounds.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
Uniqueness
5-Cyclopropoxy-4-methoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its reactivity and interaction with molecular targets. This structural uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11-6-9(14-3)10(7-12-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
QUAIMFQDKQXUAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)OC)OC2CC2 |
Origin of Product |
United States |
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